N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 868679-27-0
Cat. No.: VC7355340
Molecular Formula: C17H15FN4O3S2
Molecular Weight: 406.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868679-27-0 |
|---|---|
| Molecular Formula | C17H15FN4O3S2 |
| Molecular Weight | 406.45 |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15FN4O3S2/c1-2-26-17-21-20-16(27-17)19-14(23)12-7-5-9-22(15(12)24)25-10-11-6-3-4-8-13(11)18/h3-9H,2,10H2,1H3,(H,19,20,23) |
| Standard InChI Key | KNHDHBHSHZGJRU-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 1,3,4-thiadiazole ring substituted with an ethylsulfanyl group at position 5.
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A 2-oxo-1,2-dihydropyridine core functionalized with a carboxamide group at position 3.
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A 2-fluorophenylmethoxy group at position 1 of the pyridine ring .
The molecular formula is C₁₇H₁₅FN₄O₃S₂, with a molecular weight of 406.45 g/mol. The IUPAC name reflects this arrangement: N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅FN₄O₃S₂ | |
| Molecular Weight | 406.45 g/mol | |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| InChIKey | KNHDHBHSHZGJRU-UHFFFAOYSA-N |
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to hydrophobic thiadiazole and fluorophenyl groups.
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Lipophilicity: A calculated logP of ~3.4 suggests moderate membrane permeability.
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Hydrogen Bonding: Eight hydrogen bond acceptors and two donors, influencing target binding.
X-ray crystallography of analogous thiadiazole derivatives reveals a folded conformation stabilized by intramolecular hydrogen bonds (e.g., N–H⋯N and C–H⋯O interactions), which may enhance stability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Thiadiazole Formation: Condensation of thiosemicarbazide with ethyl bromoacetate yields the 1,3,4-thiadiazole core.
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Pyridine Functionalization: Coupling the thiadiazole-2-amine with a fluorophenylmethoxy-substituted dihydropyridine carboxamide via peptide bond formation .
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Purification: Chromatographic techniques (e.g., HPLC) achieve >95% purity.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Thiosemicarbazide, ethyl bromoacetate, 80°C | 65% |
| 2 | DCC, DMAP, DCM, rt | 52% |
| 3 | Reverse-phase HPLC | 95% |
Analytical Characterization
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NMR: ¹H NMR (DMSO-d₆) signals at δ 8.21 (s, 1H, thiadiazole), 7.45–7.30 (m, 4H, fluorophenyl) .
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XRD: Analogous compounds exhibit monoclinic crystal systems (space group P2₁/c) .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity:
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Bacterial Strains: MIC = 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Strains: IC₅₀ = 12.5 µg/mL against Candida albicans.
Mechanistic studies suggest inhibition of bacterial DNA gyrase and fungal ergosterol biosynthesis.
Pharmacological Profiling
Pharmacokinetics
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Absorption: Moderate oral bioavailability (F = 45%) in rodent models.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the ethylsulfanyl group.
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Excretion: Renal (60%) and fecal (35%) routes.
Toxicity Profile
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Acute Toxicity: LD₅₀ = 320 mg/kg in mice.
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Genotoxicity: Negative in Ames test.
Comparative Analysis with Analogues
Table 3: Activity Comparison
| Compound | Anticancer IC₅₀ (µM) | logP | Target |
|---|---|---|---|
| This Compound | 7.01 (RXF393) | 3.4 | CA IX/XII |
| Spiro-acenaphthylene | 9.55 (LOX IMVI) | 2.8 | CA IX/XII |
| Doxorubicin | 6.08 (LOX IMVI) | 1.3 | Topoisomerase II |
The ethylsulfanyl and fluorophenyl groups enhance membrane penetration and target affinity compared to non-fluorinated analogues .
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